Methyl 4-amino-3-benzoylbenzoate
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Overview
Description
Methyl 4-amino-3-benzoylbenzoate is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid and contains both an amino group and a benzoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-benzoylbenzoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-benzoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into a methyl ester.
Another method involves the reduction of 4-nitro-3-benzoylbenzoic acid to 4-amino-3-benzoylbenzoic acid, followed by esterification with methanol. The reduction can be carried out using hydrogen gas in the presence of a palladium on carbon catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-nitro-3-benzoylbenzoate
Reduction: 4-amino-3-hydroxybenzoate
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-amino-3-benzoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-benzoylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-methylbenzoate
- Methyl 4-amino-3-bromobenzoate
- Methyl 4-amino-3-nitrobenzoate
Uniqueness
Methyl 4-amino-3-benzoylbenzoate is unique due to the presence of both an amino group and a benzoyl group on the benzene ring
Properties
IUPAC Name |
methyl 4-amino-3-benzoylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)11-7-8-13(16)12(9-11)14(17)10-5-3-2-4-6-10/h2-9H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCAYAZSJAFHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702234 |
Source
|
Record name | Methyl 4-amino-3-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17562-46-8 |
Source
|
Record name | Methyl 4-amino-3-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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